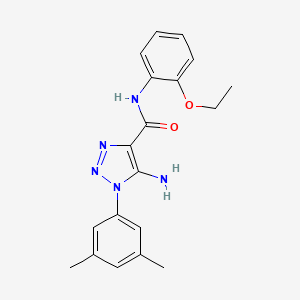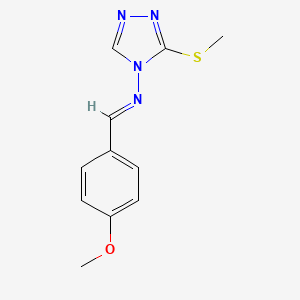
N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide" involves complex chemical reactions. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized as potential therapeutic agents for Alzheimer’s disease. The structural confirmation of these compounds was carried out using IR, 1H-NMR, and EI-MS spectral data (Hussain et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their interaction with biological targets. For example, the molecular docking study of the synthesized 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides revealed their potential interaction with butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment (Hussain et al., 2016).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhances activity, suggesting the importance of structural modifications for increased efficacy. Compound 21, with potent AChE inhibition, has been highlighted for further development as an antidementia agent (Sugimoto et al., 1990).
Therapeutic Potential for Alzheimer's Disease
New series of piperazine and piperidine derivatives have been synthesized, showing promise as therapeutic agents for Alzheimer's disease through enzyme inhibition activities. These compounds, especially with specific structural features, have demonstrated excellent potential based on IC50 values, highlighting their role in treating neurodegenerative disorders (Hussain et al., 2016).
Neuroinflammation Imaging
PET imaging studies have identified compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), marking a significant advancement in imaging reactive microglia and their contribution to neuroinflammation. This noninvasive tool enhances the understanding of neuroinflammatory processes in neuropsychiatric disorders, offering a pathway to monitor and develop new therapeutics for neuroinflammation (Horti et al., 2019).
Serotonin Receptor Agonism
Research on benzamide derivatives as serotonin 4 receptor agonists has opened avenues for developing drugs with potential benefits for gastrointestinal motility. These findings are crucial for designing drugs with improved bioavailability and therapeutic profiles for gastrointestinal disorders, showcasing the importance of structural modifications in enhancing drug efficacy (Sonda et al., 2003).
Cannabinoid Receptor Antagonism
Studies have explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research contributes to understanding the therapeutic potential of cannabinoid receptor antagonists in mitigating the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-5-14(19)11-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLSIVOIFZGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)




![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


